5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-3-5-14(20)6-4-13)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQXQCLIWPVPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by the following structural features:
- Chlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.
- Piperazine moiety : Often associated with various pharmacological properties including analgesic and anxiolytic effects.
- Thiazole and triazole rings : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
The molecular formula of Compound A is with a molecular weight of approximately 387.90 g/mol .
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. In particular, research has shown that derivatives similar to Compound A can inhibit bacterial growth effectively. For instance, a study conducted on structurally related compounds demonstrated IC50 values ranging from 0.63 to 6.28 µM against various bacterial strains .
Anti-inflammatory Effects
Compound A's potential as an anti-inflammatory agent has been evaluated in the context of neuroinflammation. In vitro studies have shown that related compounds significantly inhibit the production of pro-inflammatory cytokines in activated microglia . This suggests that Compound A may also possess neuroprotective properties by modulating inflammatory responses in the central nervous system.
The mechanisms by which Compound A exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (AChE) and urease, contributing to their therapeutic effects .
- Modulation of Signaling Pathways : The anti-inflammatory activity observed may be attributed to the inhibition of the NF-kB signaling pathway, which is crucial in regulating immune responses .
- Interaction with Biological Targets : Docking studies suggest that Compound A interacts with specific amino acid residues in target proteins, potentially altering their function and leading to therapeutic outcomes .
Neuroprotective Effects in Parkinson's Disease Models
In a notable case study involving a related compound (CDMPO), significant neuroprotective effects were observed in models of Parkinson's disease. The compound reduced pro-inflammatory markers and improved dopaminergic neuron survival in vitro and in vivo . This highlights the potential application of Compound A in neurodegenerative diseases.
Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that Compound A could be developed as a novel antibiotic agent .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit notable antimicrobial properties. The structural features of 5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suggest it may possess similar effects. Triazoles have been extensively studied for their efficacy against resistant strains of bacteria and fungi, making them valuable in the development of new antibiotics.
Case Study: Synthesis and Antimicrobial Testing
A study conducted by Gümrükçüoğlu et al. synthesized various triazole derivatives and tested their antimicrobial activity against several pathogens. The results indicated that certain compounds displayed promising activity against Gram-positive and Gram-negative bacteria as well as yeast-like fungi . This suggests that the compound could be evaluated for similar properties.
Anticancer Potential
Antitumor Activity
Triazole derivatives have also been investigated for their anticancer properties. The unique structure of this compound positions it as a candidate for further exploration in cancer therapy.
Case Study: Triazole Derivatives in Cancer Research
Research has shown that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds based on the 1,2,4-triazole framework have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms such as inhibiting angiogenesis and disrupting cell cycle progression . Investigating the specific effects of this compound on cancer cell lines could yield valuable insights into its therapeutic potential.
Synthetic Methodologies
The synthesis of this compound involves multiple steps that include the construction of the thiazole and triazole rings along with the introduction of the piperazine moiety.
Synthetic Route Overview
- Formation of Thiazole Ring : The initial step typically involves cyclization reactions using appropriate precursors.
- Triazole Synthesis : This can be achieved through condensation reactions involving hydrazine derivatives.
- Piperazine Modification : The introduction of the piperazine group is often accomplished via nucleophilic substitution.
Structural Characterization
The characterization of this compound can be performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its structure and purity.
Summary Table of Applications
Q & A
Q. What synthetic methodologies are optimal for constructing the thiazolo-triazole core of this compound?
Answer: The thiazolo[3,2-b][1,2,4]triazole scaffold can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones. A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for coupling reactions involving chlorophenyl and piperazine moieties . Post-reaction, purification via hot-water washing and recrystallization in aqueous acetic acid yields high-purity products. Key characterization involves IR (C=N stretch: 1590–1630 cm⁻¹) and ¹H NMR (triazole proton: δ 8.2–8.5 ppm, thiazole CH2: δ 2.8–3.2 ppm) .
Q. How can spectroscopic techniques validate the structural integrity of intermediates?
Answer:
- IR Spectroscopy : Confirm hydroxyl (3400–3500 cm⁻¹) and piperazine N-H stretches (3200–3300 cm⁻¹).
- ¹H NMR : Identify aromatic protons (δ 7.2–7.6 ppm for chlorophenyl), ethyl groups (δ 1.2–1.4 ppm for CH3), and hydroxyethyl protons (δ 3.6–3.8 ppm for CH2OH) .
- LC-MS : Use ESI+ mode to detect molecular ion peaks (e.g., [M+H]+ at m/z 520–550) and fragmentation patterns for intermediates .
Q. What preliminary assays assess the compound’s bioactivity?
Answer:
- Antifungal Screening : Test against Candida albicans via broth microdilution (MIC: 2–16 µg/mL).
- Enzyme Inhibition : Measure 14-α-demethylase (CYP51) activity using lanosterol substrate (IC50 via UV-Vis at 240 nm) .
Advanced Research Questions
Q. How can molecular docking elucidate interactions with fungal cytochrome P450 enzymes?
Answer:
- Target Preparation : Retrieve the 14-α-demethylase lanosterol (PDB: 3LD6) structure. Remove water molecules and add polar hydrogens.
- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*).
- Docking : Use AutoDock Vina with a grid box centered on the heme cofactor. Results show strong hydrogen bonding with Tyr118 (ΔG = −9.2 kcal/mol) and hydrophobic interactions with Leu121 .
Q. How do solvent polarity and catalyst loading affect reaction yields in multi-step syntheses?
Answer:
| Condition | Yield (%) | Byproducts |
|---|---|---|
| PEG-400, 10% catalyst | 78–82 | <5% (unreacted ketone) |
| DMF, 5% catalyst | 65–70 | 15–20% (oxidation) |
| Higher polarity solvents (PEG-400) improve solubility of intermediates, while excess catalyst (>15%) leads to side reactions (e.g., over-oxidation of thiols) . |
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Answer:
- SAR Analysis : Compare MIC values of analogs with substituent variations (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl reduces antifungal activity by 4-fold).
- ADME Profiling : Use SwissADME to correlate logP (>3.5) with poor aqueous solubility, explaining bioavailability discrepancies .
Q. How can regioselectivity challenges in triazole-thiazole fusion be addressed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
